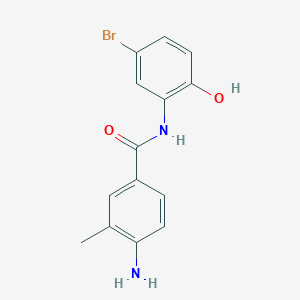

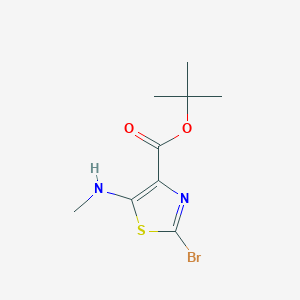

![molecular formula C18H14N2O4S B2393660 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903607-00-0](/img/structure/B2393660.png)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the 1,3-benzodioxole moiety in the compound could potentially undergo reactions with various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of 1,3-benzodioxole include a molecular weight of 122.123 g/mol, a density of 1.064 g/cm³, and a boiling point of 172–173 °C .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide, through its analogues, has been explored for its pharmacokinetic properties and metabolic pathways in humans. For example, studies on the disposition and metabolism of compounds like SB-649868, which share structural similarities, reveal that these compounds are extensively metabolized in the liver, with elimination occurring principally via feces. These studies provide valuable insights into the drug's metabolism, crucial for developing new therapeutic agents (Renzulli et al., 2011).

Neurological Applications

Research on compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide has shown potential in neurology, particularly in imaging studies related to Alzheimer's disease and dementia. PET imaging studies using analogues like [11C]PIB have been conducted to visualize amyloid plaque distribution in Alzheimer's patients, offering a non-invasive method to diagnose and monitor disease progression (Suotunen et al., 2010).

Oncological Research

In oncology, the potential use of benzamide derivatives for imaging and therapeutic purposes has been investigated. Studies on radiolabeled benzamide, such as [123I]-(S)-IBZM, for scintigraphic detection of melanoma metastases illustrate the application of benzamide derivatives in identifying and treating cancer. These compounds, through their affinity for sigma receptors overexpressed in cancer cells, provide a means to target and visualize tumors non-invasively (Maffioli et al., 1994).

Mecanismo De Acción

Target of Action

Related compounds bearing 1,3-benzodioxol-5-yl-indoles have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-17(20-10-12-1-6-15-16(9-12)23-11-22-15)13-2-4-14(5-3-13)24-18-19-7-8-25-18/h1-9H,10-11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZXGYZUMVHFFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

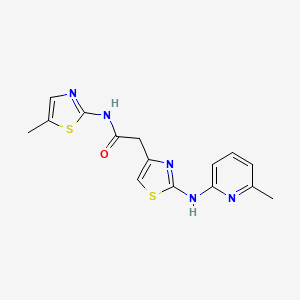

![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)

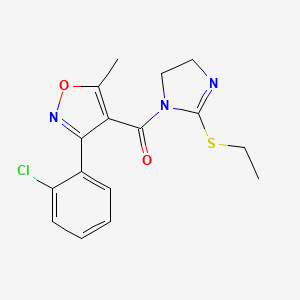

![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)

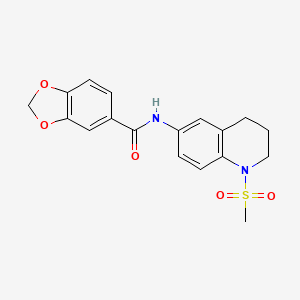

![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B2393589.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)

![2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide](/img/structure/B2393599.png)